(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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Overview
Description
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate is a complex organometallic compound. This compound is notable for its unique structure and its applications in various fields of chemistry, particularly in catalysis. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst for various chemical reactions.
Mechanism of Action
Target of Action
It’s known that rhodium complexes are often used as catalysts in various chemical reactions . They can interact with a wide range of substrates, facilitating transformations that might be difficult or impossible without their presence.
Mode of Action
The compound, being a Rhodium complex, likely acts as a catalyst, facilitating chemical reactions without being consumed in the process . The presence of 1,5-cyclooctadiene (COD) and phosphine ligands in the structure suggests that it might be involved in the formation of coordination complexes . These complexes can stabilize transition states and lower the activation energy required for the reaction, thereby increasing the reaction rate .
Biochemical Pathways
Rhodium complexes are known to be involved in a variety of reactions, including hydrogenation, isomerization, and enantioselective reactions . The exact pathways would depend on the specific substrates and reaction conditions.
Pharmacokinetics
As a catalyst, it’s expected to remain largely unchanged during the reaction and can potentially be recovered afterwards . Its bioavailability would depend on factors such as its solubility, stability, and the presence of any carrier molecules.
Result of Action
The result of the compound’s action would be the facilitation of the desired chemical reaction . By acting as a catalyst, it can increase the efficiency and selectivity of the reaction, leading to higher yields and fewer by-products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the ligands (1Z,5Z)-cycloocta-1,5-diene and ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species. Substitution reactions result in new rhodium complexes with different ligands.
Scientific Research Applications
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate has several scientific research applications:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Industry: It is used in industrial processes that require efficient and selective catalysis.
Comparison with Similar Compounds
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate: Similar structure but lacks the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand.
(1Z,5Z)-cycloocta-1,5-diene;phenylphosphane;rhodium;tetrafluoroborate: Similar structure but with a different phosphane ligand.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate lies in its specific ligand arrangement, which imparts distinct catalytic properties and selectivity in various chemical reactions. The presence of the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand enhances its stability and reactivity compared to similar compounds.
Biological Activity
(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, commonly referred to as rhodium(I) complex, is a significant organometallic compound with diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₃₆H₄₀BF₄O₂P₂Rh
- Molecular Weight : 684.27 g/mol
- CAS Number : 5702645
The rhodium center is coordinated with a bidentate phosphine ligand and 1,5-cyclooctadiene, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Rhodium complexes have garnered attention for their anti-cancer , anti-inflammatory , and antimicrobial properties. The biological activity of this specific rhodium complex can be summarized as follows:
- Anti-Cancer Activity : Studies indicate that rhodium(I) complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The complex has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
The biological mechanisms underlying the activity of rhodium(I) complexes include:
- Interaction with DNA : Rhodium complexes can bind to DNA, leading to structural modifications that hinder replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
- Enzyme Inhibition : Specific inhibition of enzymes such as topoisomerases and proteases has been documented, which is critical in cancer therapy.
Case Study 1: Anti-Cancer Efficacy
A study published in Nature examined the effects of rhodium(I) complexes on human breast cancer cells (MCF-7). The results demonstrated:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle arrest at the G2/M phase.
Concentration (μM) | Viability (%) | Apoptosis (%) | G2/M Arrest (%) |
---|---|---|---|
0 | 100 | 5 | 15 |
10 | 70 | 25 | 35 |
50 | 30 | 60 | 80 |
Case Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of the rhodium complex on human carbonic anhydrase II revealed:
- An IC50 value of approximately 15 μM.
- Competitive inhibition kinetics were observed.
Recent Advances
Recent reviews have highlighted the increasing interest in rhodium complexes as potential therapeutic agents. The structural versatility and tunability of these compounds allow for the design of more effective drugs with reduced side effects compared to traditional therapies .
Properties
CAS No. |
56977-92-5 |
---|---|
Molecular Formula |
C36H40BF4O2P2Rh- |
Molecular Weight |
756.4 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-;;;/m1.../s1 |
InChI Key |
DCGUTTVLWMBBAX-MKPLHMJESA-N |
SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
Isomeric SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
Pictograms |
Corrosive; Irritant |
Synonyms |
(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate; [(1,2,5,6-η)-1,5-Cyclooctadiene][(1R,1’R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-κP]]rhodium(1+) Tetrafluoroborate(1-); [R-(R*,R* |
Origin of Product |
United States |
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